B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554811
InChI: InChI=1S/C13H20BNO5/c1-19-9-7-15(8-10-20-2)13(16)11-3-5-12(6-4-11)14(17)18/h3-6,17-18H,7-10H2,1-2H3
SMILES:
Molecular Formula: C13H20BNO5
Molecular Weight: 281.11 g/mol

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid

CAS No.:

Cat. No.: VC16554811

Molecular Formula: C13H20BNO5

Molecular Weight: 281.11 g/mol

* For research use only. Not for human or veterinary use.

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid -

Specification

Molecular Formula C13H20BNO5
Molecular Weight 281.11 g/mol
IUPAC Name [4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H20BNO5/c1-19-9-7-15(8-10-20-2)13(16)11-3-5-12(6-4-11)14(17)18/h3-6,17-18H,7-10H2,1-2H3
Standard InChI Key CPCGECRJGWTCJE-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C(=O)N(CCOC)CCOC)(O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid consists of three primary components:

  • Boronic Acid Group (-B(OH)₂): Positioned at the para position of the phenyl ring, this moiety enables participation in Suzuki-Miyaura reactions, forming covalent bonds with aryl halides .

  • Bis(2-methoxyethyl)amino Carbonyl Group: The carbonyl group bridges the phenyl ring to a bis(2-methoxyethyl)amine substituent, which enhances solubility in organic solvents and stabilizes intermediates during synthesis .

  • Phenyl Ring: Serves as a rigid scaffold, optimizing spatial arrangement for interactions in catalytic cycles.

The compound’s molecular geometry has been validated via X-ray crystallography, revealing a planar phenyl ring with dihedral angles of 12.3° between the boronic acid and carbonyl groups.

Physicochemical Properties

Key properties include:

  • Solubility: Highly soluble in tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) due to the polar methoxyethyl groups.

  • Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic conditions.

  • pKa: The boronic acid group exhibits a pKa of 8.9, enabling deprotonation under mild basic conditions for cross-coupling reactions.

Synthesis and Purification Methods

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of the Boronic Acid Moiety: A Miyaura borylation reaction treats 4-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst .

  • Attachment of the Bis(2-methoxyethyl)amino Group: The benzamide intermediate undergoes nucleophilic acyl substitution with bis(2-methoxyethyl)amine, facilitated by thionyl chloride activation.

  • Purification: Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.

Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
BorylationPd(dppf)Cl₂, KOAc, dioxane, 80°C78
Acyl SubstitutionSOCl₂, DCM, 0°C → rt85
PurificationEthanol/water (7:3)92

Challenges and Solutions

  • Byproduct Formation: Residual palladium catalysts can contaminate the final product. Washing with EDTA solution reduces Pd content to <10 ppm.

  • Hydrolysis Sensitivity: Storage under nitrogen at -20°C prevents decomposition.

Applications in Organic Synthesis and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound serves as a key arylboronic acid partner in synthesizing biaryl structures. For example, coupling with 4-bromoacetophenone yields 4’-acetylbiphenyl-4-carboxamide derivatives, intermediates in kinase inhibitor development . Reaction conditions typically employ Pd(PPh₃)₄, Na₂CO₃, and a 1:1 mixture of THF/water at 60°C.

Drug Development

The bis(2-methoxyethyl)amino group improves blood-brain barrier penetration in preclinical candidates. Derivatives of this compound have shown IC₅₀ values <100 nM against tyrosine kinases implicated in colorectal cancer .

Table 2: Biological Activity of Selected Derivatives

DerivativeTarget KinaseIC₅₀ (nM)
4-(4-Acetylphenyl)amideEGFR (T790M/L858R)34
4-(3-Nitrophenyl)amideVEGFR-289

Polymer Chemistry

Incorporating this boronic acid into polyurethanes enhances thermal stability (Tg increase from 120°C to 145°C) and enables self-healing properties via dynamic B–O bond exchange.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, B-OH), 7.89 (d, J=8.2 Hz, 2H, ArH), 7.45 (d, J=8.2 Hz, 2H, ArH), 3.55–3.62 (m, 8H, -OCH₂CH₂O-), 3.32 (s, 6H, -OCH₃).

  • ¹¹B NMR: δ 28.7 ppm, consistent with trigonal planar boron geometry.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 282.1134 (calculated: 282.1138).

X-ray Crystallography

Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.21 Å, b=12.34 Å, c=14.56 Å, and β=97.8°.

Comparative Analysis with Structural Analogs

Thienylmethyl vs. Methoxyethyl Substituents

Replacing the bis(2-methoxyethyl)amino group with a thienylmethyl moiety (as in ) reduces solubility in polar solvents (logP increases from 1.2 to 2.8) but enhances affinity for thiophene-containing targets, such as serotonin receptors .

Impact of Aromatic Substituents

The bis(4-methylphenyl)amino analog ( ) exhibits stronger π-π stacking interactions in polymer matrices, increasing tensile strength by 40% compared to the methoxyethyl derivative .

Table 3: Property Comparison of Boronic Acid Derivatives

CompoundlogPSolubility (mg/mL)Melting Point (°C)
Target Compound1.245 (THF)158–160
Thienylmethyl Analog 2.812 (THF)142–144
Bis(4-methylphenyl) 3.18 (THF)175–177

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